molecular formula C7H9N B13507109 (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B13507109
M. Wt: 107.15 g/mol
InChI Key: YIFIZAXYNWGAOM-DGUCWDHESA-N
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Description

(1R,5S,6R)-6-ethynyl-3-azabicyclo[310]hexane is a bicyclic compound featuring an azabicyclohexane core with an ethynyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a bicyclic lactam or a related compound.

    Cyclization: The formation of the azabicyclohexane core is accomplished through a cyclization reaction, often involving a transition metal catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azabicyclohexane core are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and suitable solvents under controlled temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the azabicyclohexane core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    (1R,5S,6R)-6-fluoro-3-oxabicyclo[3.1.0]hexane: A similar compound with a fluoro group instead of an ethynyl group.

    (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane: A compound with a methyl group at the 6-position.

Uniqueness: (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

(1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9N/c1-2-5-6-3-8-4-7(5)6/h1,5-8H,3-4H2/t5?,6-,7+

InChI Key

YIFIZAXYNWGAOM-DGUCWDHESA-N

Isomeric SMILES

C#CC1[C@H]2[C@@H]1CNC2

Canonical SMILES

C#CC1C2C1CNC2

Origin of Product

United States

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